molecular formula C8H14N6O4S3 B194840 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide CAS No. 1020719-36-1

3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide

Cat. No. B194840
M. Wt: 354.4 g/mol
InChI Key: SOOLGLOWIWDUSE-UHFFFAOYSA-N
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Description

The compound “3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide” is a chemical with the CAS Number 76824-35-6 . It has a molecular weight of 338.46 and its molecular formula is C8H16N7O2S3 . It is also known as Famotidine Sulfoxide .


Molecular Structure Analysis

The Inchi Code of the compound is 1S/C8H16N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h1,4,15,19H,2-3,9H2,(H2,12,16,17)(H4,10,11,13,14) .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C .

Scientific Research Applications

H2-Receptor Antagonist Activity

  • A study by Yanagisawa, Hirata, and Ishii (1987) in the Journal of Medicinal Chemistry found that compounds containing 2-[(diaminomethylene)amino]thiazole, like the one , exhibit potent H2-receptor antagonist activity. This finding was significant in the development of drugs like famotidine for clinical trials as antiulcer agents (Yanagisawa, Hirata, & Ishii, 1987).

Synthesis and Applications in Polymer Chemistry

  • Mallakpour and Ahmadizadegan (2013) in High Performance Polymers reported the synthesis of novel optically active poly(amide-imide)s (PAIs) bearing a thiazole moiety, formed by the polycondensation reaction of a compound similar to the one . This research demonstrated the potential of using these compounds in the development of high-performance polymers (Mallakpour & Ahmadizadegan, 2013).

Antimicrobial Activity

  • A study by Darwish et al. (2014) in the International Journal of Molecular Sciences focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, for potential use as antimicrobial agents. This indicates the relevance of such compounds in developing new antimicrobial therapies (Darwish et al., 2014).

Anticancer Research

  • Research by Yılmaz et al. (2015) in the Journal of Enzyme Inhibition and Medicinal Chemistry synthesized derivatives of a similar compound and evaluated them for proapoptotic activity against cancer cell lines, demonstrating the potential of these compounds in cancer research (Yılmaz et al., 2015).

Cytotoxic Evaluation in Cancer Research

  • Govindaraj et al. (2021) in the Indian Journal of Science and Technology synthesized Schiff bases using a thiazolyl benzene sulfonamide compound and evaluated their cytotoxic activity against breast cancer cells, highlighting another potential application in cancer therapeutics (Govindaraj et al., 2021).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N-sulfamoylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6O4S3/c9-7(10)13-8-12-5(3-19-8)4-20(16)2-1-6(15)14-21(11,17)18/h3H,1-2,4H2,(H,14,15)(H2,11,17,18)(H4,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOLGLOWIWDUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=O)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N6O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide

CAS RN

1020719-36-1
Record name 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020719361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(((2-((DIAMINOMETHYLIDENE)AMINO)THIAZOL-4-YL)METHYL)SULFINYL)-N-SULFAMOYLPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UL59469YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide
Reactant of Route 2
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide
Reactant of Route 3
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide
Reactant of Route 4
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide
Reactant of Route 5
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide
Reactant of Route 6
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide

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